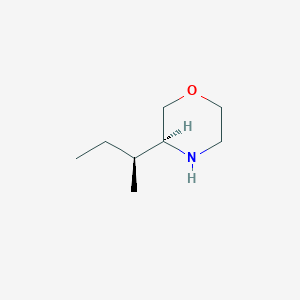
Iridium muriate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iridium muriate, also known as Iridium(III) chloride, is a chemical compound with the formula IrCl3 . It is used primarily in laboratory settings . It is not recommended for use in food, drugs, pesticides, or biocidal products .
Synthesis Analysis
This compound can be synthesized using various methods. For instance, alloy fragmentation, molten acid leaching, molten salt chlorination, pressurized chlorination, and electrochemical dissolution are effective dissolution methods . Iridium catalysts are widely used in natural product synthesis .Molecular Structure Analysis
The structure of this compound features a square planar backbone consisting of two C = C π-bonds and two nitrogen atoms supplemented with a chloride ion .Chemical Reactions Analysis
This compound has been used in the total synthesis of natural products via iridium catalysis . It has also been studied for its impact on the electrochemical dissolution of iridium, which could pave the way towards green recycling of this precious metal .Physical And Chemical Properties Analysis
This compound is silvery white in color and is the most corrosion-resistant metal known . It has a face-centered cubic structure . This metal is very hard and brittle and hence quite difficult to machine and work . It remains unaffected by air, water, and acids .Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
iridium;tetrachloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4ClH.Ir/h4*1H;/p-4 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLNUNVVUJULQZ-UHFFFAOYSA-J |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cl-].[Cl-].[Cl-].[Cl-].[Ir] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Cl4Ir-4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12645-45-3 |
Source


|
| Record name | Iridium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012645453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iridium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.480 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


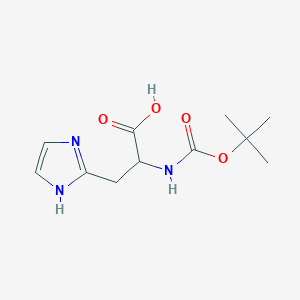
![2-{Carboxy-[4-(4-fluoro-phenyl)-piperazin-1-YL]-methyl}-indole-1-carboxylic acid tert-butyl ester](/img/structure/B3365785.png)
![3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid](/img/structure/B3365786.png)
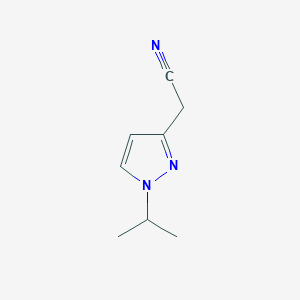
![Ethyl 7H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B3365805.png)

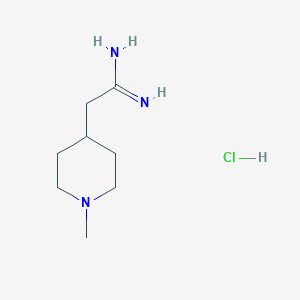
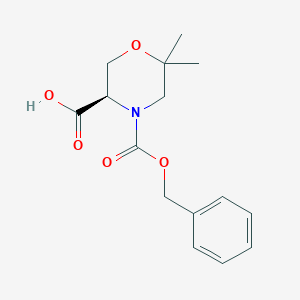



![Ethyl 1-tosyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B3365868.png)
